molecular formula C25H19N5O2 B10769073 N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide CAS No. 1469988-63-3

N-(2-Methyl-5-(2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1(2H)-yl)phenyl)acrylamide

Cat. No.: B10769073
CAS No.: 1469988-63-3
M. Wt: 421.4 g/mol
InChI Key: JMVDIGHUQAXWIE-UHFFFAOYSA-N
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Description

QL-X-138 is a potent and selective dual kinase inhibitor that targets Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase and non-covalently to mitogen-activated protein kinase interacting kinase. This compound has shown significant potential in the study of B-cell malignancies and dengue virus .

Preparation Methods

The synthesis of QL-X-138 involves a structure-based drug-design approach. The compound is synthesized through a series of chemical reactions that ensure its selective binding properties. The exact synthetic routes and reaction conditions are proprietary and detailed in specific research publications . Industrial production methods for QL-X-138 are not widely documented, as it is primarily used for research purposes.

Chemical Reactions Analysis

QL-X-138 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different derivatives.

    Reduction: The compound can be reduced to alter its binding properties.

    Substitution: QL-X-138 can undergo substitution reactions to modify its functional groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

QL-X-138 has a wide range of scientific research applications:

    Chemistry: It is used to study the inhibition of specific kinases and their role in various signaling pathways.

    Biology: The compound is utilized to understand the mechanisms of B-cell malignancies and the inhibition of dengue virus.

    Medicine: QL-X-138 is being researched for its potential therapeutic applications in treating B-cell malignancies and viral infections.

Mechanism of Action

QL-X-138 exerts its effects by inhibiting Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. It binds covalently to Bruton’s tyrosine kinase, leading to the inhibition of B-cell receptor-mediated signaling pathways. This results in the suppression of B-cell proliferation and survival. The non-covalent binding to mitogen-activated protein kinase interacting kinase inhibits the phosphorylation of eukaryotic initiation factor 4E, which is crucial for protein synthesis and cell proliferation .

Comparison with Similar Compounds

QL-X-138 is unique due to its dual inhibition of Bruton’s tyrosine kinase and mitogen-activated protein kinase interacting kinase. Similar compounds include:

    PCI-32765: A selective Bruton’s tyrosine kinase inhibitor.

    Cercosporamide: A selective mitogen-activated protein kinase interacting kinase inhibitor.

    MK-1775: Another kinase inhibitor with different targets.

Compared to these compounds, QL-X-138 offers enhanced antiproliferative efficacy against a variety of B-cell cancer cell lines and primary patient cells .

Properties

CAS No.

1469988-63-3

Molecular Formula

C25H19N5O2

Molecular Weight

421.4 g/mol

IUPAC Name

N-[2-methyl-5-[2-oxo-9-(1H-pyrazol-4-yl)benzo[h][1,6]naphthyridin-1-yl]phenyl]prop-2-enamide

InChI

InChI=1S/C25H19N5O2/c1-3-23(31)29-22-11-19(7-4-15(22)2)30-24(32)9-6-17-12-26-21-8-5-16(10-20(21)25(17)30)18-13-27-28-14-18/h3-14H,1H2,2H3,(H,27,28)(H,29,31)

InChI Key

JMVDIGHUQAXWIE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C=CC3=CN=C4C=CC(=CC4=C32)C5=CNN=C5)NC(=O)C=C

Origin of Product

United States

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